molecular formula C9H13N3 B13661967 5-Isopropylnicotinimidamide

5-Isopropylnicotinimidamide

Cat. No.: B13661967
M. Wt: 163.22 g/mol
InChI Key: NGWZBHZETJMMIB-UHFFFAOYSA-N
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Description

5-Isopropylnicotinimidamide is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylnicotinimidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylnicotinimidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

5-Isopropylnicotinimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Isopropylnicotinimidamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different reactivity and applications.

    Thiazole: Contains a sulfur atom, providing unique chemical properties.

Uniqueness

5-Isopropylnicotinimidamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3/c1-6(2)7-3-8(9(10)11)5-12-4-7/h3-6H,1-2H3,(H3,10,11)

InChI Key

NGWZBHZETJMMIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=N)N

Origin of Product

United States

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